
2-Hexadecoxy-5-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecoxy-5-sulfobenzoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a long hexadecoxy chain attached to a benzoic acid moiety, which is further substituted with a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecoxy-5-sulfobenzoic acid typically involves the esterification of 5-sulfosalicylic acid with hexadecanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: The sulfonic acid group in this compound can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: Hexadecanol and 5-sulfosalicylic acid.
Wissenschaftliche Forschungsanwendungen
2-Hexadecoxy-5-sulfobenzoic acid has found applications in several scientific research areas:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and as a model compound for studying lipid bilayers.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-Hexadecoxy-5-sulfobenzoic acid is primarily related to its amphiphilic nature. The long hydrophobic hexadecoxy chain allows it to interact with lipid bilayers, while the hydrophilic sulfonic acid group facilitates solubility in aqueous environments. This dual nature enables the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-sulfobenzoic acid: Lacks the long hexadecoxy chain, making it less hydrophobic.
5-Sulfosalicylic acid: Similar sulfonic acid group but lacks the esterified long-chain alcohol.
Hexadecoxybenzoic acid: Lacks the sulfonic acid group, reducing its hydrophilicity.
Uniqueness: 2-Hexadecoxy-5-sulfobenzoic acid is unique due to its combination of a long hydrophobic chain and a hydrophilic sulfonic acid group. This structural feature imparts amphiphilic properties, making it suitable for applications as a surfactant and emulsifying agent. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
198971-81-2 |
|---|---|
Molekularformel |
C23H38O6S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
2-hexadecoxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C23H38O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(26,27)28)19-21(22)23(24)25/h16-17,19H,2-15,18H2,1H3,(H,24,25)(H,26,27,28) |
InChI-Schlüssel |
XMOQPZLLKNFFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



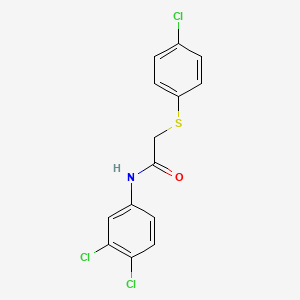

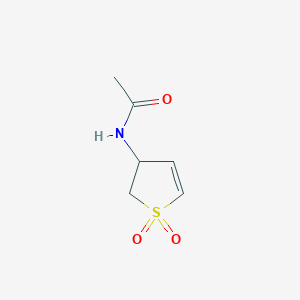


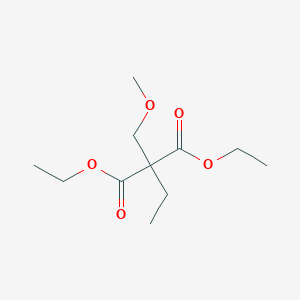
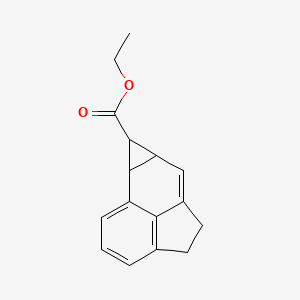
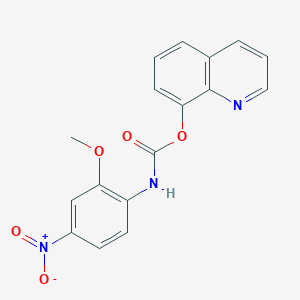
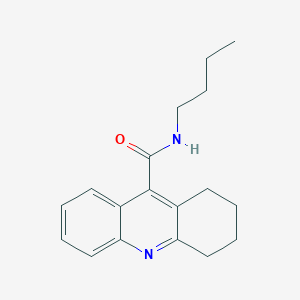
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
